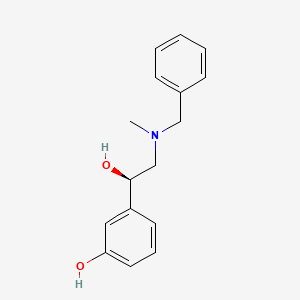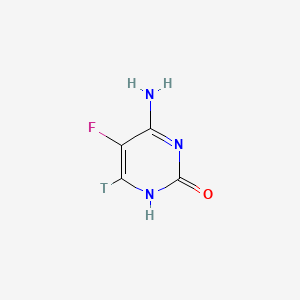
5-Fluorocytosine-6-3H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorocytosine-6-3H, also known as Flucytosine, is a synthetic antimycotic compound . It has an empirical formula of C4H4FN3O and a molecular weight of 129.09 . It was first synthesized in 1957 and is used for the treatment of certain fungal infections .
Synthesis Analysis
The synthesis of 5-Fluorocytosine-6-3H involves the combination of inexpensive guanidine carbonate and another acyclic precursor to access 5-FC efficiently . The process eliminates the use of gaseous fluorine to install the fluorine in 5-FC . Further efficiencies are achieved through telescoping reactions and the use of inexpensive reagents .Molecular Structure Analysis
The molecular structure of 5-Fluorocytosine-6-3H is represented by the SMILES string [H]C1=NC(=O)NC(N)=C1F . This structure represents the atomic connectivity and stereochemistry of the molecule.Chemical Reactions Analysis
5-Fluorocytosine-6-3H undergoes a series of chemical reactions inside fungal cells. It is converted into 5-fluorouracil (5-FU), which is further converted to metabolites that inhibit fungal RNA and DNA synthesis . This process is facilitated by the enzyme cytosine deaminase .Physical And Chemical Properties Analysis
5-Fluorocytosine-6-3H is typically available as an aqueous ethanol solution . It has a molecular weight of 129.09 . The extent of labeling is 5-20 Ci/mmol and it is typically stored at temperatures between 2-8°C .科学的研究の応用
Gene Therapy Monitoring : 5-FC is used in gene therapy, particularly in monitoring the effectiveness of cytosine deaminase gene therapy. It is converted into toxic metabolites like 5-fluorouracil (5-FU) in genetically modified cells expressing the cytosine deaminase gene. This conversion can be tracked using PET imaging and has been studied in glioblastoma cells (Haberkorn et al., 1996).
Synthesis of Molecular Salts and Cocrystals : Research on the synthesis of cocrystals and molecular salts of 5-FC with various acids has been conducted to enhance drug stability. These efforts aim to address the hydration-related instability of 5-FC in storage conditions (Nechipadappu et al., 2018).
DNA-Cytosine Methyltransferase Inhibition : Studies have shown that 5-FC, when incorporated into DNA, inhibits methylation and affects gene expression and differentiation. This is due to its impact on DNA-cytosine methyltransferase, providing insights into its potential application in controlling eukaryotic gene expression (Santi et al., 1983).
Colorectal Cancer Therapy : The bacterial enzyme cytosine deaminase, which converts 5-FC to 5-FU, is explored as a tool for selective killing of gene-modified mammalian tumor cells, with potential applications in colorectal cancer therapy (Rowley et al., 1996).
Antifungal Agent Mechanisms : Research on Saccharomyces cerevisiae's global response to 5-FC treatment shows its effect on DNA repair, synthesis, and replication. This helps understand the development of resistance to 5-FC in fungal cells (Zhang et al., 2002).
Improved Drug Stability : A study focused on creating a cocrystal and a salt hydrate of 5-FC with acesulfame, demonstrating enhanced stability against hydration. This approach could be significant for the pharmaceutical application of 5-FC (Wang et al., 2014).
Pharmacology and Toxicity : 5-FC's pharmacokinetic properties, including its transformation into toxic compounds in fungal cells and its severe side effects such as hepatotoxicity and bone-marrow depression, are critical for understanding its clinical use (Vermes et al., 2000).
Intercalation into Layered Double Hydroxide : Research demonstrates the intercalation of 5-FC into Zn–Al layered double hydroxide for potential drug delivery systems. This study explores the in vitro drug release from such nanohybrids (Liu et al., 2008).
Hydrogen-Bonding Interactions : Studies involving the hydrogen-bonding interactions between 5-FC and DNA bases offer insights into its structural compatibility and potential applications in chemotherapy (Qiu et al., 2015).
作用機序
The mechanism of action of 5-Fluorocytosine-6-3H involves its conversion into 5-fluorouracil (5-FU) inside susceptible fungal cells . The 5-FU is then converted into metabolites that inhibit fungal RNA and DNA synthesis . This selective effect on fungal cells is due to the absence of cytosine deaminase in mammalian cells .
Safety and Hazards
5-Fluorocytosine-6-3H is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It should be stored locked up and disposed of in accordance with local/regional/national/international regulations .
将来の方向性
5-Fluorocytosine-6-3H is being increasingly used in combination with other antifungal agents such as amphotericin B . It also plays an important role in a new approach to the treatment of cancer . The development of resistance to 5-FC is a concern, and research is ongoing to find ways to overcome this issue .
特性
IUPAC Name |
4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-CNRUNOGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=NC(=O)N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


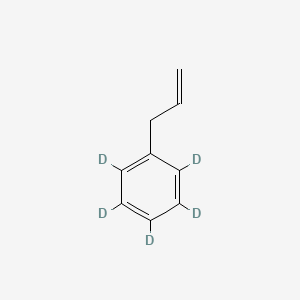
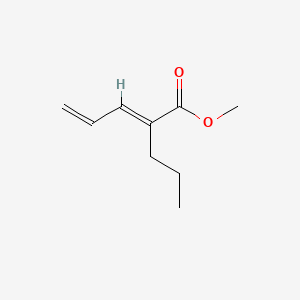

![N-[2-(Diethylamino)ethyl]hydroxylamine](/img/structure/B592445.png)
![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)
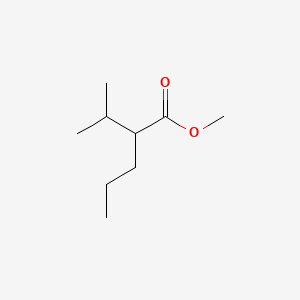
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
